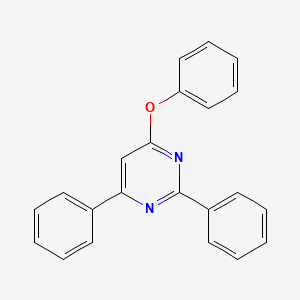

4-Phenoxy-2,6-diphenyl-pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenoxy-2,6-diphenyl-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. They are widely recognized for their diverse biological activities and significant role in drug discovery processes. Pyrimidine derivatives are crucial in the synthesis of various natural compounds, including vitamins, antibiotics, and nucleic acids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2,6-diphenyl-pyrimidine typically involves the reaction of appropriate phenyl and phenoxy precursors with pyrimidine intermediates. One common method includes the use of tetrahydrofuran, ethyl acetate, or glycol dimethyl ether as reaction solvents. The reaction is carried out in the presence of N,N-dimethylaniline, with the temperature maintained between 20 and 40°C .

Industrial Production Methods

Industrial production methods for this compound often involve refining techniques to achieve high purity. This includes adding a mixed solution of an organic solvent and water to the crude product, followed by acidification to maintain the pH between 1.0 and 4.0. The mixture is then stirred, filtered, and dried to obtain the pure product .

化学反应分析

Characterization of 4-Phenoxy-2,6-diphenyl-pyrimidine

2.1 Spectroscopic Analysis

-

¹H NMR : A singlet for the pyrimidine proton (δ ~6.84 ppm) and aromatic protons from the phenyl groups (δ ~7.29–8.21 ppm) .

-

¹³C NMR : Pyrimidine carbons resonate at δ ~104.8–169.5 ppm, with phenyl carbons spanning δ ~123.8–148.3 ppm .

-

HRMS : Confirms molecular formula (e.g., C₂₄H₁₇NO for unsubstituted phenoxy) .

2.2 Crystallography

X-ray diffraction reveals a planar structure with the pyrimidine ring connected to two phenyl groups and a phenoxy substituent. The phenoxy group adopts a trans arrangement relative to the pyrimidine nitrogen .

Reaction Mechanism and Key Factors

3.1 Nucleophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism :

-

Deprotonation : Phenol is deprotonated by K₂CO₃ to form a phenoxide nucleophile.

-

Substitution : The phenoxide attacks the electron-deficient chlorine-substituted pyrimidine, displacing Cl⁻ .

Stability and Limitations

| Challenge | Solution |

|---|---|

| Low Yield | Optimize reaction time and base-to-substrate ratios . |

| Byproduct Formation | Use inert atmospheres (N₂) and precise temperature control . |

科学研究应用

Synthesis of 4-Phenoxy-2,6-diphenyl-pyrimidine

The synthesis of this compound typically involves the reaction of substituted phenolic compounds with pyrimidine derivatives. Various methods have been reported for the synthesis of this compound, often focusing on optimizing yield and purity through different reaction conditions and catalysts.

For example, one study described a method involving the condensation of phenol derivatives with appropriate pyrimidine precursors under controlled conditions, resulting in high yields of the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable derivative demonstrated potent inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that several pyrimidine derivatives exhibit significant antibacterial and antifungal activities against pathogens such as E. coli, S. aureus, and C. albicans. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance its antimicrobial efficacy .

Herbicidal Activity

This compound derivatives have been evaluated for their herbicidal properties. Certain compounds within this class have demonstrated effective herbicidal activity against monocotyledonous plants at low concentrations. For instance, specific derivatives were found to inhibit the growth of Digitaria sanguinalis effectively .

Fungicidal Activity

In addition to herbicidal properties, some derivatives have shown fungicidal activity against plant pathogens like Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural practices to protect crops from fungal diseases .

Material Science Applications

The unique structural properties of this compound make it suitable for applications in materials science as well. Its chemical stability and ability to form complexes with metal ions can be exploited in developing new materials for electronic or photonic applications.

Data Summary Table

| Application Area | Specific Activity | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | IC50 values: A549 (2.16 μM), MCF-7 (9.13 μM) |

| Antimicrobial | Bacterial and fungal inhibition | Effective against E. coli, S. aureus, C. albicans |

| Herbicidal | Growth inhibition in weeds | Effective against Digitaria sanguinalis |

| Fungicidal | Pathogen control | Active against Sclerotinia sclerotiorum |

| Material Science | Complex formation | Potential for electronic applications |

Case Studies and Research Insights

Several studies have contributed to understanding the applications of this compound:

- Anticancer Studies : Research conducted on various derivatives showed that modifications at specific positions on the pyrimidine ring could enhance anticancer activity significantly compared to existing treatments like Sorafenib .

- Agricultural Research : A series of experiments demonstrated that specific formulations containing 4-phenoxy derivatives could effectively reduce weed populations while minimizing impact on crop health .

- Material Development : Investigations into the compound's interaction with metal ions revealed potential uses in developing sensors or catalysts due to its ability to form stable complexes .

作用机制

The mechanism of action of 4-Phenoxy-2,6-diphenyl-pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of VEGFR-2 and c-Met kinases, which are involved in cancer cell proliferation and survival. The compound binds to the active sites of these kinases, blocking their activity and leading to the inhibition of cancer cell growth .

相似化合物的比较

Similar Compounds

4-Phenoxy-pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

4,6-Diphenyl-pyrimidine: Lacks the phenoxy group but shares the diphenyl-pyrimidine core.

Uniqueness

4-Phenoxy-2,6-diphenyl-pyrimidine is unique due to its dual inhibitory activity against VEGFR-2 and c-Met, making it a promising candidate for anticancer therapy. Its structural features, including the phenoxy and diphenyl groups, contribute to its distinct biological activities and potential therapeutic applications .

属性

IUPAC Name |

4-phenoxy-2,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSBHHYFFJHVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。